Meta-Bromophenyl Substitution Confers Distinct Kinase Inhibition Profile Relative to Para-Bromophenyl Regioisomer
The target compound (CAS 2549021-45-4) carries a 3-bromobenzyl (meta-bromo) substituent on the piperazine ring, whereas the commercially available analog 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine (CAS 2640969-13-5) bears a 4-bromobenzyl (para-bromo) group. In the broader piperazinyl-pyrimidine chemotype, the position of halogen substitution on the pendant phenyl ring is a critical determinant of kinase selectivity; meta-substituted analogs have been documented to preferentially engage PDGFR and CK1 kinase subfamily members, while para-substituted variants exhibit shifted selectivity toward RAF family kinases based on kinase profiling data from related compound series [1]. The meta-bromo configuration of 2549021-45-4 positions the bromine atom in a steric and electronic orientation that is predicted to interact with a distinct subset of kinase hinge-region residues compared to the para isomer, as inferred from co-crystal structures of analogous piperazinyl-pyrimidine ligands [2].
| Evidence Dimension | Kinase selectivity profile (predicted from class SAR) |
|---|---|
| Target Compound Data | 3-Bromobenzyl (meta) substituent; predicted PDGFR/CK1 subfamily bias |
| Comparator Or Baseline | 4-Bromobenzyl (para) analog (CAS 2640969-13-5); predicted RAF subfamily bias |
| Quantified Difference | No direct comparative IC50 data available for this specific pair; selectivity shift inferred from structurally analogous compound series in Shallal & Russu (2011) |
| Conditions | Inference derived from NCI-60 cellular screening and kinase profiling of related piperazinyl-pyrimidine compounds (compounds 4, 15, and 16) reported in literature |
Why This Matters
For a researcher building a kinase-targeted library, selecting the wrong bromophenyl regioisomer can redirect the entire screening campaign toward an unintended kinase subfamily, wasting screening resources and generating misleading SAR.
- [1] Shallal, H.M. and Russu, W.A. (2011) 'Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives', European Journal of Medicinal Chemistry, 46(6), pp. 2399–2409. doi: 10.1016/j.ejmech.2011.03.032. View Source
- [2] Russu, W.A. and Shallal, H.M. 'Piperazinylpyrimidine analogues as protein kinase inhibitors'. U.S. Patent US8609672B2, issued December 17, 2013. View Source
